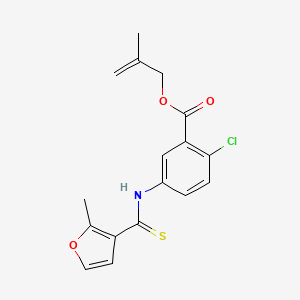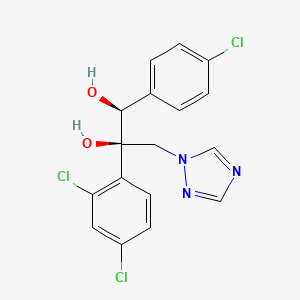![molecular formula C10H16O2S2 B12690540 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol CAS No. 38325-23-4](/img/structure/B12690540.png)
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is a complex organic compound with a unique structure that includes both furan and thiol groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol typically involves the reaction of 2,3-dihydro-5-methylfuran with a thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the thioether linkage.
Substitution: The furan ring can undergo substitution reactions with electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions on the furan ring could yield various substituted furans .
Applications De Recherche Scientifique
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The furan ring can also interact with aromatic residues in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-5-methylfuran: A simpler compound with a similar furan ring structure.
2-Methyl-4,5-dihydrofuran: Another related compound with a similar furan ring but different substitution pattern.
Uniqueness
3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol is unique due to the presence of both furan and thiol groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
38325-23-4 |
|---|---|
Formule moléculaire |
C10H16O2S2 |
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
2-methyl-3-[(5-methyl-2,3-dihydrofuran-3-yl)sulfanyl]oxolane-3-thiol |
InChI |
InChI=1S/C10H16O2S2/c1-7-5-9(6-12-7)14-10(13)3-4-11-8(10)2/h5,8-9,13H,3-4,6H2,1-2H3 |
Clé InChI |
LNXJPLRQQUPVQW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCO1)(S)SC2COC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


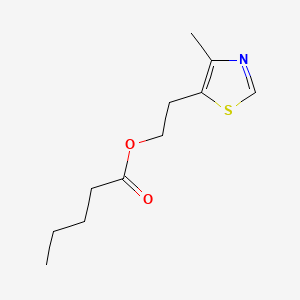
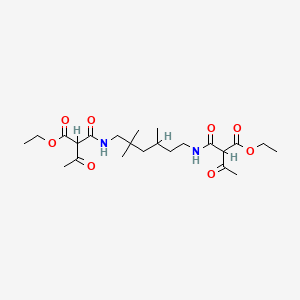
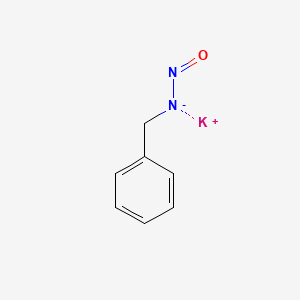
![N,N'-Bis[2-[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]ethyl]oxamide p,p'-dioxide](/img/structure/B12690476.png)
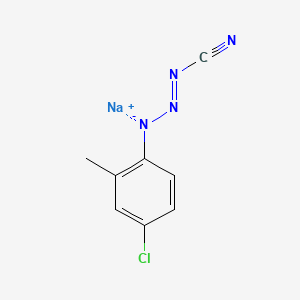
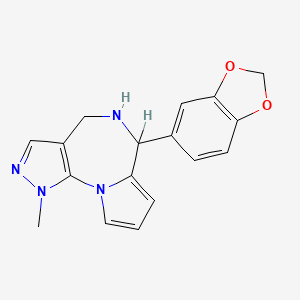
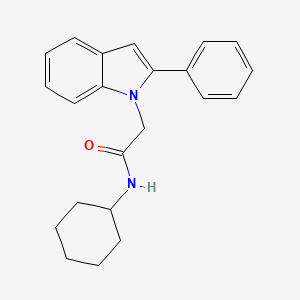
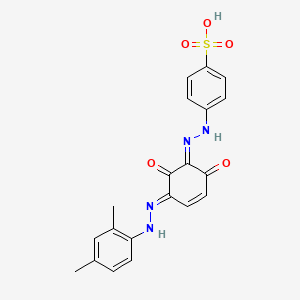
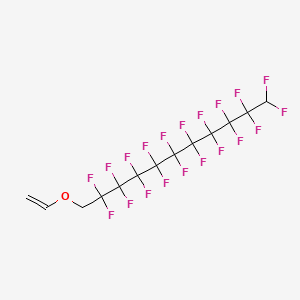
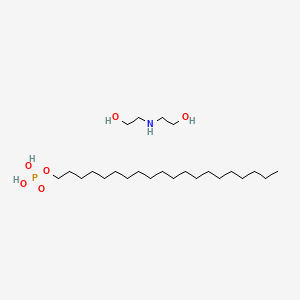
![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
